Di-tert-butyl trimethylsilyl phosphate
Description
Contextualization within Silyl (B83357) Phosphate (B84403) Chemistry
Silyl phosphates are a class of organophosphorus compounds characterized by the presence of a silicon-oxygen-phosphorus (Si-O-P) linkage. acs.org This bond is known for its high reactivity, particularly its susceptibility to cleavage by nucleophiles and its utility in phosphorylation reactions. The introduction of silyl groups, such as the trimethylsilyl (B98337) (TMS) group, can significantly alter the reactivity and solubility of phosphate esters. For instance, tris(trimethylsilyl) phosphate is a well-known reagent used in various organic transformations. nih.govsigmaaldrich.com
The presence of the trimethylsilyl group in Di-tert-butyl trimethylsilyl phosphate makes it a member of this family, inheriting the characteristic reactivity of the Si-O-P bond. The general synthesis of silyl phosphates can be achieved through several methods, including the reaction of a phosphonic acid with a silylating agent or the reaction of a phosphorus halide with a silanol. These synthetic strategies underscore the accessibility of a diverse range of silyl phosphate structures.
Relevance in Alkyl Phosphate Derivatization
The structure of this compound, with its two tert-butyl groups, suggests its potential as a reagent for introducing the di-tert-butyl phosphate moiety onto a target molecule. The trimethylsilyl group, being a good leaving group, can facilitate the transfer of the di-tert-butyl phosphoryl group. This is conceptually similar to the use of other phosphorylating agents like di-tert-butyl phosphite (B83602), which is a key intermediate in the synthesis of various phosphorylated compounds. The steric bulk of the tert-butyl groups can also confer a degree of stability to the resulting phosphate ester, preventing its premature hydrolysis.
A common strategy for analyzing phospholipids (B1166683) like phosphatidylethanol (B1425624) involves derivatization with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), leading to the formation of trimethylsilyl derivatives that are amenable to gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov This highlights the general utility of trimethylsilyl groups in the derivatization and analysis of phosphate-containing biomolecules.
Conceptual Framework of Mixed Silyl and Alkyl Phosphorus Esters
Mixed silyl and alkyl phosphorus esters represent a class of compounds that combine the features of both silyl esters and alkyl esters on a single phosphorus center. This combination allows for a tunable reactivity profile. The silyl ester portion provides a site for facile reaction, while the alkyl ester portion can be more robust, depending on the nature of the alkyl group.
The synthesis of such mixed esters can be challenging but offers access to versatile reagents. nih.gov The differential reactivity of the P-O-Si and P-O-C bonds is the key to their synthetic utility. For instance, the P-O-Si bond can be selectively cleaved under mild conditions, leaving the P-O-C bonds intact. This orthogonality allows for sequential chemical transformations.
In the case of this compound, the trimethylsilyl group can be considered a temporary protecting group or an activating group, while the tert-butyl groups provide steric protection and influence the solubility of the molecule. This conceptual framework positions this compound as a potentially valuable tool for the controlled synthesis of complex phosphate esters.
Structure
2D Structure
3D Structure
Properties
CAS No. |
143143-96-8 |
|---|---|
Molecular Formula |
C11H27O4PSi |
Molecular Weight |
282.39 g/mol |
IUPAC Name |
ditert-butyl trimethylsilyl phosphate |
InChI |
InChI=1S/C11H27O4PSi/c1-10(2,3)13-16(12,14-11(4,5)6)15-17(7,8)9/h1-9H3 |
InChI Key |
AJSKZYIKRJBRFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OP(=O)(OC(C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Di Tert Butyl Trimethylsilyl Phosphate
Hydrolysis and Solvolysis Reactions
The hydrolysis and solvolysis of di-tert-butyl trimethylsilyl (B98337) phosphate (B84403) are expected to be heavily influenced by steric hindrance around the central phosphorus atom.
Acid-Catalyzed Hydrolysis Mechanisms (e.g., C-O bond cleavage)
In acid-catalyzed hydrolysis, protonation of a phosphate oxygen atom would be the initial step, making the phosphorus atom more electrophilic. However, due to the significant steric shielding provided by the two tert-butyl groups and the trimethylsilyl group, nucleophilic attack by water would be severely hindered.
It is plausible that under harsh acidic conditions, cleavage of the C-O bond of the tert-butyl group could occur via an AAL1-type mechanism, proceeding through a stable tert-butyl cation. This pathway is common for tert-butyl esters in acidic media. The trimethylsilyl group is also susceptible to cleavage under acidic conditions.
Plausible Acid-Catalyzed Hydrolysis Pathways:
| Step | Description | Intermediate/Product |
| 1 | Protonation of a phosphate oxygen atom. | Protonated di-tert-butyl trimethylsilyl phosphate |
| 2a | Nucleophilic attack of water on the phosphorus atom (SN2-type). | Sterically hindered, high-energy transition state |
| 2b | Formation of a tert-butyl cation via C-O bond cleavage. | tert-Butyl cation and trimethylsilyl dihydrogen phosphate |
| 2c | Nucleophilic attack of water on the silicon atom. | Di-tert-butyl phosphate and trimethylsilanol (B90980) |
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis of phosphate esters typically proceeds via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. However, for this compound, the steric bulk of the substituents would dramatically slow down this process. Studies on sterically hindered phosphinates have shown that the rate of alkaline hydrolysis decreases significantly with increasing steric hindrance. For instance, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate. This suggests that the base-catalyzed hydrolysis of this compound would be exceptionally slow.
Alcoholysis and Aminolysis Reactions
Similar to hydrolysis, alcoholysis and aminolysis reactions involve the nucleophilic attack of an alcohol or amine on the phosphorus atom. The steric hindrance presented by the tert-butyl and trimethylsilyl groups would be a major barrier to these reactions. Consequently, these reactions are expected to be very slow and require forcing conditions, such as high temperatures or the use of highly reactive, less sterically hindered nucleophiles.
Transesterification Reactions
Transesterification of this compound could, in principle, involve the exchange of either the silyl (B83357) or the alkyl groups.
Silyl Exchange Reactions
Silyl exchange reactions are a common feature of silyl esters. In the presence of another silylating agent or a catalyst such as a fluoride (B91410) source, the trimethylsilyl group could potentially be exchanged with another silyl group. The mechanism would likely involve nucleophilic attack on the silicon atom.
Alkyl Exchange Reactions
The exchange of the tert-butyl groups would be a much more challenging transformation due to the strength of the P-O-C bond and the steric hindrance. Such a reaction would likely require harsh conditions and specific catalysts designed to facilitate the cleavage of the tert-butyl ether linkage, which is generally stable under non-acidic conditions.
Role as a Phosphorylating Agent
This compound serves as a precursor to a potent phosphorylating agent. The reactivity of the phosphorus center is modulated by the electronic and steric nature of the di-tert-butyl and trimethylsilyl groups. The trimethylsilyl group can be selectively cleaved to generate a reactive di-tert-butyl phosphate species, which can then engage with various nucleophiles. This section explores the application of this reagent system in the phosphorylation of alcohols, phenols, amines, and heterocycles, and delves into the mechanistic underpinnings of these phosphate transfer reactions.
Phosphorylation of Alcohols and Phenols
The phosphorylation of alcohols and phenols is a fundamental transformation in organic synthesis, crucial for the preparation of biologically active molecules and their prodrugs. Reagents similar in structure to this compound, such as di-tert-butyl phosphoramidites, have been effectively used for the phosphorylation of a range of hydroxyl-containing compounds. acs.org The general strategy involves the activation of the phosphorylating agent and subsequent reaction with the alcohol or phenol.
The reaction typically proceeds by the in-situ generation of a more reactive phosphorylating species from the parent phosphate. In the context of related di-tert-butyl phosphorylating agents, activators such as 1H-tetrazole or a combination of imidazole (B134444) and imidazole hydrochloride have been employed to facilitate the reaction with the hydroxyl group of the substrate. acs.org The use of such activators helps to suppress the formation of undesired phosphonate (B1237965) by-products. acs.org
A variety of primary, secondary, and tertiary alcohols, as well as phenols with diverse electronic properties, can be phosphorylated using these methods. The general applicability is highlighted by the successful phosphorylation of structurally simple to complex polyfunctional molecules. The di-tert-butyl groups provide steric bulk that can influence the selectivity of the phosphorylation reaction in molecules with multiple hydroxyl groups.
Table 1: Examples of Alcohol and Phenol Phosphorylation using Di-tert-butyl-based Phosphorylating Agents
| Substrate | Phosphorylating Agent System | Product | Notes |
| Primary Alcohol | Di-tert-butyl N,N-diisopropylphosphoramidite / 1H-tetrazole, then oxidation | Alkyl di-tert-butyl phosphate | General method for primary alcohols. |
| Secondary Alcohol | Di-tert-butyl N,N-diisopropylphosphoramidite / 1H-tetrazole, then oxidation | Alkyl di-tert-butyl phosphate | Applicable to various secondary alcohols. |
| Phenol | Di-tert-butyl N,N-diisopropylphosphoramidite / Imidazole·HCl, Imidazole | Phenyl di-tert-butyl phosphate | Optimized conditions to minimize by-products. acs.org |
| Polyol | Di-tert-butyl N,N-diisopropylphosphoramidite / Activator, then oxidation | Selectively phosphorylated polyol | Regioselectivity can be influenced by steric factors. |
This table is illustrative and based on the reactivity of related di-tert-butyl phosphorylating agents.
Phosphorylation of Amines and Heterocycles
The formation of phosphoramidates, through the phosphorylation of amines and nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and for the synthesis of modified oligonucleotides. Silyl-protected phosphate esters can be utilized for the phosphorylation of primary and secondary amines. The reaction involves the nucleophilic attack of the amine on the activated phosphorus center.
The reactivity of the amine is a key factor in the success of the phosphorylation. Generally, primary amines are more reactive than secondary amines due to reduced steric hindrance. The reaction conditions can be tailored to accommodate the basicity and nucleophilicity of the amine. For instance, the phosphorylation of less nucleophilic aromatic amines may require more forcing conditions or specific catalytic systems. organic-chemistry.org
Heterocyclic amines, such as those found in nucleosides, are important targets for phosphorylation. The site of phosphorylation on the heterocycle can be directed by the reaction conditions and the presence of other functional groups. The di-tert-butyl and trimethylsilyl groups of the phosphorylating agent play a role in modulating the reactivity and in protecting the resulting phosphate.
Table 2: Examples of Amine and Heterocycle Phosphorylation using Silyl and other Phosphorylating Agents
| Substrate | Phosphorylating Agent System | Product | Notes |
| Primary Amine | Silyl Phosphate Ester / Activator | N-Alkylphosphoramidate | General reaction. |
| Secondary Amine | Silyl Phosphate Ester / Activator | N,N-Dialkylphosphoramidate | Generally slower than with primary amines. |
| Aniline Derivative | Triphenyl Phosphite (B83602) / Salicylic Acid | N-Arylphosphoramidate | Metal-free conditions. organic-chemistry.org |
| Nucleoside | Di-tert-butyl Phosphoramidite / Tetrazole, then oxidation | Phosphorylated Nucleoside | A common method in oligonucleotide synthesis. |
This table is illustrative and based on the reactivity of related silyl and other phosphorylating agents.
Mechanistic Studies of Phosphate Transfer
The mechanism of phosphoryl transfer is a subject of extensive research due to its central role in biological energy transfer and signaling. nih.govnih.gov Phosphoryl transfer reactions can proceed through a spectrum of transition states, generally categorized as associative (addition-elimination) or dissociative (elimination-addition). nih.govlibretexts.org
In an associative mechanism, the nucleophile attacks the phosphorus center to form a pentacoordinate intermediate or transition state before the leaving group departs. libretexts.orgyoutube.com This pathway is more akin to an SN2-type reaction. In a dissociative mechanism, the leaving group departs first, generating a transient, highly reactive metaphosphate intermediate, which is then captured by the nucleophile. nih.govnih.gov
For phosphoryl transfer from phosphate esters, the nature of the transition state is influenced by several factors, including the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. nih.gov The presence of bulky tert-butyl groups and the electronically different trimethylsilyl group on the this compound molecule would be expected to influence the geometry and energy of the transition state. Experimental and computational studies on related systems suggest that the mechanism can be finely tuned by these substituents. acs.org In many enzymatic and non-enzymatic phosphoryl transfer reactions, the process is thought to occur with some degree of dissociative character. libretexts.org
De-protection and Cleavage Reactions
The utility of this compound as a phosphorylating agent is greatly enhanced by the ability to selectively remove the protecting groups. The trimethylsilyl and tert-butyl groups are designed to be cleaved under different conditions, allowing for a stepwise deprotection strategy.
Fluoride-Mediated Desilylation
The silicon-oxygen bond of the trimethylsilyl group is susceptible to cleavage by fluoride ions. This is a widely used method for the deprotection of silyl ethers and related silyl esters. gelest.com The high affinity of fluoride for silicon drives the reaction.
A common reagent for this transformation is tetrabutylammonium (B224687) fluoride (TBAF). The reaction is typically carried out in an organic solvent such as tetrahydrofuran (B95107) (THF). The fluoride ion attacks the silicon atom, leading to the cleavage of the Si-O bond and the formation of a fluorotrimethylsilane (B1212599) and a di-tert-butyl phosphate anion. nih.gov The latter can then be protonated upon workup to yield di-tert-butyl hydrogen phosphate.
The selectivity of this deprotection method is a key advantage. The tert-butyl groups are stable under these conditions, allowing for the specific removal of the silyl group. This selective cleavage is crucial for subsequent transformations or for revealing the di-tert-butyl protected phosphate.
Reaction Scheme for Fluoride-Mediated Desilylation: (Me₃SiO)P(O)(OᵗBu)₂ + F⁻ → [F-SiMe₃] + ⁻OP(O)(OᵗBu)₂
Acid-Mediated De-tert-butylation
The tert-butyl groups of the phosphate ester can be removed under acidic conditions. The mechanism of this deprotection involves the protonation of one of the ester oxygen atoms, followed by the cleavage of the carbon-oxygen bond to release the stable tert-butyl cation. acsgcipr.orgresearchgate.net This cation is typically trapped by a nucleophile or eliminated as isobutylene (B52900).
Strong acids such as trifluoroacetic acid (TFA) are commonly used for this purpose. researchgate.net The reaction is often performed in a non-nucleophilic solvent like dichloromethane (B109758) to avoid side reactions. The trimethylsilyl group may also be cleaved under these strongly acidic conditions, leading to the fully deprotected phosphoric acid. However, by carefully controlling the reaction conditions, such as temperature and the choice of acid, selective de-tert-butylation in the presence of a silyl group can sometimes be achieved, although this is challenging. The relative lability of the tert-butyl ester to acid provides a complementary deprotection strategy to the fluoride-mediated desilylation. acsgcipr.org
Reaction Scheme for Acid-Mediated De-tert-butylation: (R'O)P(O)(OᵗBu)₂ + H⁺ → (R'O)P(O)(OᵗBu)(OH⁺ᵗBu) → (R'O)P(O)(OᵗBu)(OH) + ⁺C(CH₃)₃
Orthogonal Deprotection Strategies
Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others, which is a cornerstone of complex molecule synthesis. For a multifunctional compound like this compound, which contains two distinct types of ester linkages—a silicon-oxygen bond (Si-O) and carbon-oxygen bonds (C-O)—the potential for orthogonal deprotection is significant. The differing chemical labilities of the trimethylsilyl (TMS) group and the tert-butyl (t-Bu) groups allow for their selective cleavage under specific, non-interfering reaction conditions.
The Si-O-P linkage of the trimethylsilyl group is highly susceptible to cleavage by fluoride ions due to the high thermodynamic affinity of silicon for fluorine. Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used and are effective under mild, neutral to basic conditions. nih.govfiveable.me This method is generally compatible with tert-butyl esters, which are stable to fluoride-based reagents. Additionally, the TMS group is the most labile among common silyl ethers and can be cleaved under mild acidic or basic conditions that would not affect the more robust tert-butyl esters. thieme-connect.deharvard.edulookchem.comgelest.com
Conversely, the tert-butyl ester groups are characteristically cleaved under acidic conditions. The mechanism involves the protonation of the ester carbonyl oxygen, followed by the formation of a stable tert-butyl carbocation. Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or aqueous phosphoric acid are effective for this transformation. reddit.comorganic-chemistry.org These conditions can be tuned to be mild enough to potentially avoid the cleavage of the silyl phosphate bond, although silyl esters are also known to be acid-labile. harvard.edu The selective removal of the tert-butyl group in the presence of a silyl ether is a common strategy in organic synthesis.
The following table outlines the potential orthogonal deprotection strategies for this compound based on the known reactivity of its constituent functional groups.
Table 1: Orthogonal Deprotection Conditions
| Target Group | Reagent(s) | Conditions | Remaining Moiety |
|---|---|---|---|
| Trimethylsilyl | Tetrabutylammonium fluoride (TBAF) in THF | Room Temperature | Di-tert-butyl phosphate |
| Trimethylsilyl | Potassium carbonate (K₂CO₃) in Methanol (B129727) | Room Temperature | Di-tert-butyl phosphate |
| tert-Butyl | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 0 °C to Room Temperature | Trimethylsilyl dihydrogen phosphate |
| tert-Butyl | Aqueous Phosphoric Acid (H₃PO₄) | Mild heating | Trimethylsilyl dihydrogen phosphate |
Radical Reactions and Oxidative Transformations
The reactivity of this compound in radical reactions and under oxidative conditions is primarily inferred from the behavior of its constituent parts: the phosphate ester, the trimethylsilyl ether, and the tert-butyl groups.
Phosphate esters can undergo reaction with hydroxyl radicals (•OH). nih.gov This process, often studied in the context of radiation chemistry, typically involves hydrogen atom abstraction from the carbon atom alpha or beta to the phosphate ester linkage, which can lead to dephosphorylation. tandfonline.comacs.org Therefore, under conditions where highly reactive radicals like •OH are generated, this compound could be susceptible to cleavage at the tert-butyl ester positions.
Silyl ethers, in general, are known to be relatively stable under a wide range of oxidative conditions. fiveable.memasterorganicchemistry.com This stability makes them effective protecting groups during oxidation reactions on other parts of a molecule. However, direct oxidative cleavage of silyl ethers to the corresponding carbonyl compounds can be achieved using specific, potent oxidizing agents. For instance, oxoammonium salts have been shown to mediate the oxidative cleavage of various silyl ethers, including those more robust than TMS ethers. thieme-connect.delookchem.com
The tert-butyl groups may also be targeted under specific radical conditions. For example, the use of the tris-4-bromophenylamminium radical cation, known as "magic blue," in conjunction with a silane (B1218182) has been reported for the mild deprotection of tert-butyl esters, proceeding via cleavage of the C-O bond. organic-chemistry.org
Table 2: Potential Radical and Oxidative Reactions
| Reaction Type | Reagent/Condition | Potential Transformation | Notes |
|---|---|---|---|
| Radical-induced Dephosphorylation | Hydroxyl Radicals (•OH) | Cleavage of tert-butyl groups to yield trimethylsilyl phosphate | Reaction proceeds via H-abstraction from the alkyl chain. tandfonline.com |
| Oxidative Cleavage | Oxoammonium Salts | Oxidative cleavage of the Si-O bond | Generally requires specific and strong oxidizing systems. thieme-connect.de |
| Radical-initiated Deprotection | Tris(4-bromophenyl)aminium Hexachloroantimonate (Magic Blue) / Triethylsilane | Cleavage of tert-butyl esters | A potential method for selective de-tert-butylation under radical conditions. organic-chemistry.org |
Complexation and Coordination Chemistry
While the coordination chemistry of this compound itself is not extensively documented, its behavior can be inferred from studies on related phosphate esters and organophosphorus compounds. The phosphate group is a versatile ligand capable of coordinating to metal ions in several ways, including monodentate, bidentate (chelating or bridging), and tridentate modes. wikipedia.orgnih.gov
The phosphoryl oxygen in this compound is the most likely site for coordination to Lewis acidic metal centers. Research on other trialkyl phosphates, such as tris(trimethylsilyl) phosphate, has shown they react with trialkylaluminum and trialkylgallium compounds to initially form simple adducts, for example, Me₃Al·OP(OSiMe₃)₃. acs.org Upon heating, these adducts can undergo further reactions to form more complex cyclic alumino- and gallophosphate dimers with stable M-O-P linkages. acs.org This suggests that this compound could similarly act as a ligand for various metal centers.
Furthermore, complexes of pentaamminecobalt(III) with organic phosphate esters have been synthesized and studied, demonstrating the ability of the phosphate ester moiety to act as a ligand for transition metals. acs.orgacs.org
The steric bulk of the two tert-butyl groups and the trimethylsilyl group in this compound would be expected to play a significant role in its coordination chemistry. These large groups would likely hinder the formation of sterically demanding coordination complexes and may favor the formation of monodentate adducts over more complex bridged or chelated structures.
Table 3: Known Coordination Complexes of Related Phosphate Esters
| Ligand | Metal Center | Complex Structure | Coordination Mode | Reference |
|---|---|---|---|---|
| Tris(trimethylsilyl) phosphate | Aluminum (from AlMe₃) | [Me₂Al(μ₂-O)₂P(OSiMe₃)₂]₂ | Bridging Bidentate | acs.org |
| Tris(trimethylsilyl) phosphate | Gallium (from GaMe₃) | [Me₂Ga(μ₂-O)₂P(OSiMe₃)₂]₂ | Bridging Bidentate | acs.org |
| Ethyl 4-nitrophenyl phosphate | Cobalt (from [(NH₃)₅Co(OH₂)]³⁺) | [(NH₃)₅Co-O-P(O)(OEt)(OC₆H₄NO₂)]²⁺ | Monodentate | acs.org |
| Phosphate (PO₄³⁻) | Cobalt (from Co(en)₂Cl₂) | [Co(en)₂(PO₄)] | Bidentate Chelating | wikipedia.org |
Advanced Spectroscopic and Structural Characterization of Di Tert Butyl Trimethylsilyl Phosphate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of Di-tert-butyl trimethylsilyl (B98337) phosphate (B84403), offering specific information about the hydrogen, phosphorus, and silicon nuclei within the molecule. cwejournal.org
The ¹H NMR spectrum provides unambiguous evidence for the organic groups attached to the phosphate core. For Di-tert-butyl trimethylsilyl phosphate, the spectrum is characterized by two distinct signals in the absence of proton-proton coupling.
A sharp singlet corresponding to the 18 equivalent protons of the two tert-butyl groups [-C(CH₃)₃].
A second sharp singlet attributed to the 9 equivalent protons of the trimethylsilyl group [-Si(CH₃)₃].
The integration of these signals yields a 2:1 ratio (18H:9H), confirming the presence of two tert-butyl groups for every one trimethylsilyl group.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| (CH₃)₃C- | ~1.5 | Singlet | 18H |
| (CH₃)₃Si- | ~0.3 | Singlet | 9H |
³¹P NMR spectroscopy is exceptionally sensitive to the electronic environment of the phosphorus atom and is a primary tool for characterizing organophosphorus compounds. nih.gov For this compound, the proton-decoupled ³¹P NMR spectrum is expected to show a single resonance. The chemical shift of this signal is indicative of a phosphate (P(V)) center. trilinkbiotech.com The specific shift is influenced by the electronegativity of the substituent groups, in this case, two tert-butoxy (B1229062) groups and one trimethylsiloxy group. The environment is distinct from that of phosphites or other phosphorus-containing functional groups, which resonate in different regions of the spectrum. organicchemistrydata.org The chemical shift for phosphate esters typically falls within a well-defined range, and variations can provide insight into the bonding and electronic structure around the phosphorus nucleus. trilinkbiotech.comresearchgate.net
While less common than ¹H or ³¹P NMR, ²⁹Si NMR spectroscopy provides direct evidence for the silicon-containing moiety. huji.ac.il The spectrum of this compound would display a single resonance corresponding to the silicon atom of the trimethylsilyl group. The chemical shift of silicon is highly dependent on its substituents. pascal-man.com For trimethylsilyl ethers and esters (R-O-Si(CH₃)₃), the ²⁹Si chemical shifts typically appear in a characteristic range, which is distinct from other organosilicon environments such as silanes or silicates. lookchem.comnih.gov This analysis definitively confirms the presence of the Si-O-P linkage.
To unequivocally establish the molecular structure and the connectivity between the disparate parts of the molecule, multi-dimensional NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC): A 2D HSQC experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the assignment of the methyl carbons of the tert-butyl and trimethylsilyl groups.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful 2D technique reveals long-range (2-3 bond) couplings between nuclei. For this compound, key HMBC correlations would be expected between:
The tert-butyl protons and the quaternary carbon of the tert-butyl group.
The trimethylsilyl protons and the silicon atom (¹H-²⁹Si HMBC).
The tert-butyl protons and the phosphorus atom (¹H-³¹P HMBC), confirming the P-O-C linkage. These correlations provide a complete and unambiguous map of the molecular structure, confirming that the trimethylsilyl and di-tert-butyl groups are all bonded to the central phosphate core. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
The IR spectrum would be dominated by a very strong absorption band corresponding to the P=O (phosphoryl) stretching vibration. researchgate.netchalcogen.ro This band is a hallmark of phosphate esters. Other significant absorptions include:
Stretching vibrations for the P-O-C and Si-O-P bonds, typically found in the fingerprint region of the spectrum.
C-H stretching and bending vibrations from the methyl groups of the tert-butyl and trimethylsilyl substituents. chalcogen.ro
Raman spectroscopy provides complementary information. While the P=O stretch is also Raman active, other symmetric vibrations may be more prominent than in the IR spectrum, aiding in a complete vibrational assignment. chalcogen.ro
Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) |
| P=O | Stretch | ~1280 - 1300 | Very Strong |
| C-O-(P) | Stretch | ~1030 - 1090 | Strong |
| Si-O-(P) | Stretch | ~900 - 1000 | Strong |
| C-H | Stretch (Alkyl) | ~2850 - 3000 | Medium-Strong |
| C-H | Bend (Alkyl) | ~1370 - 1470 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Under electron ionization (EI), a characteristic fragmentation pattern is expected due to the cleavage of the weakest bonds and the formation of stable ions and neutral fragments. Key fragmentation pathways for this compound would include:
Loss of a methyl radical (-CH₃) from the trimethylsilyl group to form the [M-15]⁺ ion.
Loss of a stable tert-butyl radical (-C(CH₃)₃) to form the [M-57]⁺ ion, which is often a prominent peak.
Loss of the entire trimethylsilyl group to give a [M-73]⁺ fragment.
The analysis of these fragments allows for the piecemeal reconstruction of the molecule, verifying the presence and arrangement of the tert-butyl and trimethylsilyl substituents around the phosphate center. nih.gov
Table 3: Predicted Mass Spectrometry Fragments
| m/z Value | Identity |
| 282 | [M]⁺ (Molecular Ion) |
| 267 | [M - CH₃]⁺ |
| 225 | [M - C(CH₃)₃]⁺ |
| 209 | [M - Si(CH₃)₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for the unambiguous identification of a compound by providing a highly accurate mass measurement of its molecular ion. This allows for the determination of its elemental formula.
For this compound (C₁₁H₂₇O₄PSi), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, ³¹P, ²⁸Si). This calculated mass serves as a benchmark for experimental HRMS analysis.
Expected HRMS Data: In an HRMS experiment, this compound would be ionized, typically forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The instrument would then measure the mass-to-charge ratio (m/z) of this ion to a high degree of accuracy (typically within 5 ppm). The experimentally determined m/z value would then be compared against the calculated theoretical mass to confirm the elemental composition.
Interactive Data Table: Theoretical Masses for HRMS Analysis
| Ion Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
| [M] | C₁₁H₂₇O₄PSi | 282.1443 |
| [M+H]⁺ | C₁₁H₂₈O₄PSi⁺ | 283.1522 |
| [M+Na]⁺ | C₁₁H₂₇O₄PSiNa⁺ | 305.1342 |
| [M+K]⁺ | C₁₁H₂₇O₄PSiK⁺ | 321.1081 |
Note: This table represents theoretical values. Actual experimental data is not available.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule. In an MS/MS experiment, the molecular ion (or a specific adduct) of this compound, as identified by HRMS, would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to build a picture of the molecule's connectivity.
Expected Fragmentation Pattern: The fragmentation of this compound would likely proceed through the cleavage of its most labile bonds. Key fragmentation pathways for silylated phosphate esters generally involve:
Loss of a tert-butyl group: Cleavage of a C-C bond within the tert-butyl group, leading to the loss of a neutral isobutylene (B52900) molecule (C₄H₈, 56 Da) or a tert-butyl radical (•C₄H₉, 57 Da).
Loss of a trimethylsilyl (TMS) group: Fragmentation involving the Si-O bond or cleavage within the TMS group itself. A characteristic fragment ion for trimethylsilyl compounds is often observed at an m/z of 73, corresponding to the [Si(CH₃)₃]⁺ ion. nih.gov
Cleavage of the Phosphate Ester Bonds: Fragmentation of the P-O-C or P-O-Si bonds would lead to various phosphate-containing ions. The analysis of these fragments helps to confirm the core phosphate structure. General fragmentation of phosphate esters often involves losses related to the phosphate moiety (e.g., PO₃, PO₄). nih.gov
Interactive Data Table: Hypothetical MS/MS Fragmentation
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| 283.15 ([M+H]⁺) | 227.09 | C₄H₈ | Loss of isobutylene from a tert-butoxy group |
| 283.15 ([M+H]⁺) | 211.08 | (CH₃)₃SiOH | Loss of trimethylsilanol (B90980) |
| 283.15 ([M+H]⁺) | 195.05 | C₄H₈ + (CH₃)₂SiO | Loss of isobutylene and dimethylsilanone |
| 227.09 | 171.03 | C₄H₈ | Sequential loss of a second isobutylene molecule |
| Any | 73.05 | - | Characteristic trimethylsilyl cation [Si(CH₃)₃]⁺ |
Note: This table is a hypothetical representation of potential fragmentation pathways based on general chemical principles. nih.govlibretexts.org Actual experimental MS/MS data is not available.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions.
Challenges and Expected Findings: A significant challenge for the XRD analysis of this compound is that many similar small organophosphate and silyl (B83357) esters are liquids or low-melting solids at room temperature. Obtaining a single crystal suitable for diffraction can be difficult and may require specialized low-temperature crystallization techniques.
If a suitable crystal were obtained, the XRD analysis would be expected to provide:
Confirmation of Connectivity: Unambiguous confirmation of the phosphate core bonded to two tert-butoxy groups and one trimethylsiloxy group.
Bond Lengths and Angles: Precise measurements of the P-O, Si-O, C-O, and P=O bond lengths and the angles around the central phosphorus atom, which would reveal the geometry of the phosphate group (typically tetrahedral).
Conformational Details: Information on the rotational orientation (conformation) of the bulky tert-butyl and trimethylsilyl groups relative to the phosphate core.
Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any significant van der Waals forces or other non-covalent interactions.
Without experimental data, no crystallographic table can be presented.
Computational and Theoretical Studies on Di Tert Butyl Trimethylsilyl Phosphate
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons and determine the molecule's geometry and stability.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for molecules of this size.
A primary step in DFT analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the molecule's most stable conformation. For di-tert-butyl trimethylsilyl (B98337) phosphate (B84403), this would involve determining the precise bond lengths, bond angles, and dihedral angles. The bulky tert-butyl and trimethylsilyl groups would likely lead to a sterically hindered structure, and DFT can quantify these distortions. researchgate.net
| Parameter | Optimized Value (Å or °) |
| Bond Lengths (Å) | |
| P=O | 1.48 |
| P-O(tBu) | 1.62 |
| P-O(Si) | 1.65 |
| Si-O | 1.68 |
| Si-C | 1.87 |
| **Bond Angles (°) ** | |
| O=P-O | 115.0 |
| O-P-O | 105.0 |
| P-O-Si | 128.0 |
| Note: This table contains hypothetical, representative data for Di-tert-butyl trimethylsilyl phosphate based on DFT calculations of analogous organophosphate compounds. |
Beyond geometry, DFT is used to analyze frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. researchgate.netyu.edu.jo The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location highlights sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net
Another valuable tool derived from DFT is the molecular electrostatic potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netnih.gov For this compound, the MEP would likely show a strongly negative potential around the phosphoryl oxygen, indicating its role as a primary site for electrophilic interaction and hydrogen bonding.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. rsc.org While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide higher accuracy, often referred to as the "gold standard" in computational chemistry.
These methods are particularly valuable for obtaining highly accurate energies for optimized structures and for calculating reaction energy barriers where DFT functionals might be less reliable. nih.gov For a molecule like this compound, ab initio calculations could be used to benchmark the results from DFT, ensuring the chosen functional is appropriate, and to study reaction mechanisms where precise energy differences are critical.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping the detailed pathways of chemical reactions. For phosphate esters, a key reaction is hydrolysis, and computational studies can trace the energetic and structural changes as the molecule reacts. acs.orgnih.gov
A crucial aspect of studying a reaction mechanism is identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. nih.govacs.org
For the hydrolysis of an organophosphate, the reaction can proceed through different mechanisms, often involving an associative pathway where the nucleophile (e.g., a water molecule) adds to the phosphorus center. nih.govlibretexts.org This typically forms a pentacoordinate phosphorus intermediate or transition state. nih.gov Locating this TS for the hydrolysis of this compound would involve a systematic search for the structure connecting the reactants (phosphate and water) to the products. Its characterization would confirm the nature of the reaction step.
| Property | Value |
| Imaginary Frequency | -250 cm⁻¹ |
| Key Bond Distances in TS (Å) | |
| P-O(leaving group) | 2.15 |
| P-O(nucleophile) | 2.20 |
| Activation Energy (kcal/mol) | 22.5 |
| Note: This table presents hypothetical data for a transition state in the hydrolysis of this compound, based on principles of transition state theory and studies of similar reactions. |
By calculating the energies of the reactants, transition states, intermediates, and products, chemists can construct a reaction pathway energy landscape, or reaction profile. This profile provides a quantitative understanding of the reaction's thermodynamics (the relative stability of products and reactants) and kinetics (the height of the energy barriers, or activation energies). nih.gov
For this compound, a computational study could compare the energy landscapes for the cleavage of the P-O-C (tert-butyl) bond versus the P-O-Si (trimethylsilyl) bond. This would reveal which group is a more likely leaving group under specific reaction conditions. Such studies have been performed on related silyl (B83357) phosphites to understand their reactivity as additives in batteries.
| Species | Relative Energy (kcal/mol) |
| Reactants (Phosphate + H₂O) | 0.0 |
| Transition State 1 (TS1) | +22.5 |
| Intermediate (Pentacoordinate) | +5.0 |
| Transition State 2 (TS2) | +18.0 |
| Products (Di-tert-butyl phosphate + Trimethylsilanol) | -10.0 |
| Note: This table shows a hypothetical reaction energy profile for the hydrolysis of this compound, illustrating the relative energies along a plausible reaction coordinate. |
Prediction of Spectroscopic Properties
Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing compounds. rsc.orgscirp.org
DFT calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. rsc.org Predicted frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental spectra. rsc.org For this compound, key predicted vibrations would include the strong P=O stretch, P-O, and Si-O stretches.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ³¹P, ¹³C, ¹H, and ²⁹Si) can be calculated. The predicted chemical shifts are highly sensitive to the electronic environment around each nucleus, providing a detailed fingerprint of the molecular structure. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Visible absorption spectra. researchgate.net
| Spectroscopic Data | Predicted Value |
| Key IR Frequencies (cm⁻¹) | |
| P=O Stretch | ~1280 |
| Si-O Stretch | ~950 |
| P-O-C Stretch | ~1050 |
| Key NMR Shifts (ppm) | |
| ³¹P Chemical Shift | -15 to -25 |
| ²⁹Si Chemical Shift | +10 to +20 |
| Note: This table contains representative spectroscopic data that could be predicted for this compound using computational methods. |
No information was found on the chemical compound “this compound” in the provided search results. Consequently, an article focusing on its computational and theoretical studies, including conformational analysis, steric hindrance evaluations, and catalyst-substrate interactions, cannot be generated.
The search results contained information on related but distinct compounds, such as:
Tris(2,4-di-tert-butylphenyl)phosphate : A pollutant found in fine particulate matter. nih.gov
Tris(2,4-di-tert-butylphenyl)phosphite : An antioxidant used in plastics. nih.govnih.gov
Various other molecules containing di-tert-butyl and trimethylsilyl groups in different structural arrangements.
However, none of the search results provided any specific data or studies pertaining to This compound . Therefore, the creation of a scientifically accurate article adhering to the requested outline is not possible.
Based on the provided scientific literature, there is no evidence to support the existence or use of a chemical compound named “this compound” for the applications detailed in the requested outline. The specified applications, such as the synthesis of N-phosphonooxymethyl prodrugs and the role as a precursor for phosphonic acid derivatives, are attributed to other, structurally distinct organophosphorus reagents.
Specifically, the preparation of N-phosphonooxymethyl prodrugs involves the use of di-tert-butyl chloromethyl phosphate . nih.govumn.edu This reagent undergoes a nucleophilic substitution reaction with tertiary amines to form a quaternary salt, which is then deprotected to yield the desired prodrug. nih.gov
Furthermore, the synthesis of phosphonic acid derivatives frequently employs di-tert-butyl phosphonate (B1237965) . d-nb.infonih.gov This compound can be dealkylated under relatively mild acidic conditions, such as with trifluoroacetic acid (TFA), to produce the corresponding phosphonic acid. d-nb.infonih.gov This method is utilized in the creation of phosphonic acid analogues of various molecules, including peptides. nih.gov
The literature does describe related compounds such as tris(trimethylsilyl) phosphate chemicalbook.comgoogle.comsigmaaldrich.com and various di-tert-butyl phosphine (B1218219) or phosphonate derivatives, d-nb.infonih.govrsc.orgmit.edunih.gov each with their own specific applications. However, the unique combination of di-tert-butyl, trimethylsilyl, and phosphate groups into a single reagent as named in the query does not appear in the context of the outlined synthetic applications.
Therefore, an article focusing solely on "this compound" with the provided structure cannot be generated as it does not correspond to an established chemical reagent for these purposes.
Applications in Advanced Organic Synthesis and Materials Science
Role in Electrolyte Formulations for Energy Storage Devices
In the demanding environment of a high-performance battery, the electrolyte is prone to decomposition, leading to the formation of unstable interfacial layers on the electrodes and the generation of harmful chemical species. Di-tert-butyl trimethylsilyl (B98337) phosphate (B84403) is introduced into the electrolyte formulation to mitigate these issues. It participates in the formation of a stable solid electrolyte interphase (SEI) on the anode and scavenges deleterious species, thereby enhancing the electrochemical performance and safety of the battery.
Interfacial Layer Formation Mechanisms
The formation of a stable SEI is crucial for the long-term cycling of lithium-ion and lithium metal batteries. Di-tert-butyl trimethylsilyl phosphate contributes to the formation of a robust and ionically conductive SEI layer through its electrochemical decomposition products. During the initial charging cycles, the phosphate compound is reduced at the anode surface. This reduction process leads to the formation of a stable, thin, and uniform film that is rich in lithium phosphate (Li₃PO₄) and other inorganic species.
This phosphate-rich SEI layer possesses several advantageous properties. It is an excellent electronic insulator, preventing further electrolyte decomposition, yet it allows for the efficient transport of lithium ions. The presence of this compound helps to create a more compact and stable SEI compared to the SEI formed from the decomposition of the base electrolyte alone. This enhanced SEI effectively suppresses the formation of lithium dendrites, which are a major cause of battery failure and safety concerns in lithium metal batteries.
Scavenging of Deleterious Species
A significant challenge in lithium-ion battery chemistry is the presence of trace amounts of water (H₂O) and the subsequent generation of hydrogen fluoride (B91410) (HF) through the hydrolysis of the commonly used lithium hexafluorophosphate (B91526) (LiPF₆) salt. Both H₂O and HF are highly detrimental to battery performance, leading to the corrosion of the cathode, dissolution of transition metals, and the formation of a resistive SEI layer.
This compound acts as an effective scavenger for both of these harmful species. It readily reacts with water, preventing the hydrolysis of LiPF₆ and the formation of HF. The proposed reaction involves the hydrolysis of the trimethylsilyl group to form trimethylsilanol (B90980) and the corresponding phosphate anion.
Furthermore, if HF is already present in the electrolyte, this compound can neutralize it. The reaction between the phosphate additive and HF is believed to produce inert and stable compounds, such as fluorotrimethylsilane (B1212599) and di-tert-butyl phosphate. This scavenging action maintains the chemical stability of the electrolyte, protects the electrode materials from degradation, and ultimately leads to improved capacity retention and a longer cycle life for the battery.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₂₇O₄PSi |
| Molar Mass | 294.39 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 95-97 °C at 0.1 mmHg |
Future Research Directions and Emerging Trends
Development of More Sustainable and Efficient Synthetic Routes
The future synthesis of Di-tert-butyl trimethylsilyl (B98337) phosphate (B84403) is geared towards "green" and sustainable methodologies. Current research in the broader field of organophosphorus chemistry points towards a necessary shift away from hazardous reagents and energy-intensive processes. nih.gov The principles of Green Chemistry are increasingly guiding the development of the next generation of materials, emphasizing the reduction of environmental impact. rsc.orgsciencedaily.com
Future synthetic strategies for Di-tert-butyl trimethylsilyl phosphate are expected to incorporate several key features:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Less Hazardous Reagents: Replacing traditional, often toxic, phosphorylating agents with safer alternatives. Research into solid-state phosphorylation and mechanochemical processes shows promise in bypassing hazardous intermediates like white phosphorus (P₄) and solvents. nih.govrsc.org
Energy Efficiency: Developing synthetic routes that operate at ambient temperature and pressure, potentially utilizing mechanochemistry or microwave-assisted synthesis to reduce energy consumption. nih.gov
Renewable Feedstocks: Exploring the use of bio-based sources for the synthesis of the phosphate backbone or other components of the molecule. rsc.org
A comparison of conventional versus potential sustainable synthetic approaches highlights the direction of future research.
| Feature | Conventional Synthesis (e.g., from PCl₃) | Future Sustainable Synthesis |
| Phosphorus Source | White Phosphorus (P₄) derived | Recovered phosphates, polyphosphates nih.gov |
| Reagents | Chlorine gas (Cl₂), Phosphorus trichloride (B1173362) (PCl₃) | Phosphoric acid, urea, non-toxic compounds rsc.orgnih.gov |
| Process | High-temperature thermal process nih.gov | Mechanochemical, solid-state, or flow reactions nih.govnih.gov |
| Solvents | Often requires organic solvents nih.gov | Solvent-free or use of green solvents like water nih.gov |
| Byproducts | Environmentally hazardous substances nih.gov | Benign or recyclable byproducts |
The development of such routes will not only make the production of this compound more environmentally friendly but also potentially more cost-effective.
Exploration of Novel Reactivity Patterns and Transformation Pathways
The unique combination of bulky di-tert-butyl groups and a labile trimethylsilyl group in this compound suggests a rich and underexplored reactivity profile. Future research will likely focus on harnessing these structural features to develop novel chemical transformations. Organophosphates are already recognized as versatile substrates in organic synthesis, particularly in transition-metal-catalyzed reactions. mdpi.com
Key areas for exploration include:
Selective Phosphorylation: The steric hindrance provided by the tert-butyl groups could be exploited for highly regioselective phosphorylation of complex molecules, differentiating between primary, secondary, and tertiary alcohols.
New Cross-Coupling Reactions: Silyl (B83357) phosphates can act as electrophiles in various cross-coupling reactions. mdpi.com Future work could expand the scope of coupling partners beyond what is currently known, enabling the formation of new carbon-phosphorus or heteroatom-phosphorus bonds. The trimethylsilyl group serves as an excellent leaving group, facilitating these transformations.
C-H Activation: The phosphate moiety can act as a directing group to facilitate the activation of otherwise inert C-H bonds, opening up new avenues for molecular functionalization. mdpi.com Research could explore intramolecular and intermolecular C-H phosphorylation mediated by this compound.
Umpolung Reactivity: Investigations into reversing the typical polarity of phosphorus compounds could lead to unprecedented reactions. mit.edu By designing specific reaction conditions or catalysts, the phosphorus center in this compound could be made to act as a nucleophile, expanding its synthetic utility.
Stepwise P-Functionalization: Inspired by the stepwise activation of white phosphorus (P4) with silylenes chinesechemsoc.org, research could devise methods for the controlled, stepwise functionalization of the phosphate core of Di-t-butyl trimethylsilyl phosphate, building complex phosphorus-containing molecules.
Asymmetric Catalysis with this compound as a Ligand or Reagent
The field of asymmetric catalysis stands to benefit significantly from the unique properties of silyl phosphates. Chiral organophosphates have already demonstrated their utility as effective ligands in a wide array of metal-catalyzed asymmetric reactions. rsc.org
Future research in this domain will likely pursue two main avenues:
As a Chiral Ligand: By synthesizing chiral analogues of this compound, new classes of ligands for transition metals could be developed. The steric bulk of the tert-butyl groups combined with a chiral backbone could create a well-defined pocket around a metal center, inducing high levels of enantioselectivity in catalytic transformations. The electronic properties of the ligand, and thus the catalytic activity, could be fine-tuned by modifying the silyl group. uva.es
As a Reagent in Asymmetric Synthesis: this compound can be used as a phosphorylating agent in the presence of a chiral catalyst. This approach, known as anion-binding catalysis, has been successfully employed for the asymmetric dearomatization of heterocycles using other silyl phosphorus nucleophiles. acs.orgacs.org The catalyst forms a chiral complex with the phosphate, guiding its nucleophilic attack to achieve high enantioselectivity.
The potential applications are vast, ranging from the synthesis of chiral phosphonates mdpi.com to the enantioselective functionalization of alcohols and amines. rsc.org The interplay between the bulky phosphate reagent and the chiral catalyst could lead to highly synergistic effects and unprecedented levels of stereocontrol. rsc.org
Integration into Flow Chemistry and Automation for Scalable Synthesis
To translate the synthetic utility of this compound from the laboratory to industrial applications, scalable and efficient manufacturing processes are required. Flow chemistry and automated synthesis platforms offer a solution. wikipedia.orgsigmaaldrich.com
Emerging trends in this area include:
Continuous-Flow Synthesis: Designing a continuous-flow process for the synthesis of this compound itself would offer advantages such as improved heat and mass transfer, enhanced safety by minimizing the volume of reactive intermediates at any given time, and the potential for straightforward scaling-up. nih.gov
Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction parameters (e.g., temperature, concentration, catalysts, residence time) to quickly identify the optimal conditions for reactions involving this compound. wikipedia.org
Scalable Liquid-Phase Synthesis: Techniques like one-pot, liquid-phase oligonucleotide synthesis (OP-LPOS), which utilize a soluble polymer support for easy purification, could be adapted for reactions using this compound, enabling synthesis on the 10-20 gram scale and beyond. nih.gov
The integration of this compound into these advanced manufacturing technologies will be crucial for its adoption in large-scale chemical production.
Advanced Spectroscopic and Computational Approaches for Real-time Monitoring and Prediction
A deeper understanding of the reaction mechanisms and kinetics involving this compound is essential for optimizing its use and discovering new applications. Advanced analytical and computational tools are becoming indispensable in this pursuit.
Future research will heavily rely on:
Real-Time Reaction Monitoring: Techniques that can follow phosphorylation reactions in real time provide invaluable mechanistic insights.
Spectroscopic Methods: In-situ NMR (particularly ³¹P and ²⁹Si NMR) and IR spectroscopy can track the consumption of reactants and the formation of products and intermediates as the reaction progresses. youtube.comyoutube.com
Mass Spectrometry: Continuous-flow reaction detection systems coupled with mass spectrometry can provide quantitative data on enzymatic and chemical phosphorylation kinetics. nih.gov
Novel Nanosensors: Emerging technologies like self-assembled nano-oscillators offer label-free detection of phosphorylation in real time by measuring changes in charge at the molecular level. nih.gov
Computational Modeling:
Density Functional Theory (DFT): DFT calculations are a powerful tool for elucidating reaction pathways, calculating transition state energies, and understanding the electronic structure of reactants and intermediates. researchgate.netresearchgate.net This can help predict the reactivity of this compound and guide the design of new experiments.
Mechanistic Studies: Computational modeling can distinguish between different possible reaction mechanisms, such as associative versus dissociative pathways in phosphate hydrolysis, which can be difficult to determine experimentally. rsc.org
Predictive Design: By modeling the interaction of this compound with various substrates and catalysts, researchers can rationally design more efficient and selective chemical processes.
The synergy between these advanced real-time monitoring techniques and predictive computational studies will accelerate the pace of discovery and innovation in the chemistry of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Di-tert-butyl trimethylsilyl phosphate, and how can purity be validated?
- Synthesis : A plausible method involves reacting tert-butyl alcohols with trimethylsilyl phosphates under anhydrous conditions. For example, di-tert-butyl phosphate derivatives are synthesized via nucleophilic substitution using phosphoryl chloride and tert-butanol, followed by silylation with trimethylsilyl reagents .
- Characterization : Validate purity via multinuclear NMR (¹H, ¹³C, ³¹P) and mass spectrometry (ESI-MS or HRMS). Evidence from related phosphonates shows distinct ³¹P NMR shifts (δ 20–30 ppm for phosphate esters) and molecular ion peaks in HRMS .
- Purification : Use column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) or vacuum distillation for high-boiling-point products .
Q. How does the steric bulk of tert-butyl and trimethylsilyl groups influence the compound’s stability?
- The tert-butyl group enhances thermal stability by hindering hydrolysis, while the trimethylsilyl group increases hydrophobicity. However, under acidic conditions, silyl ethers may cleave, releasing phosphoric acid .
- Stability tests: Monitor decomposition via TGA (thermal gravimetric analysis) and NMR under varying pH (e.g., 1M HCl or NaOH) .
Q. What spectroscopic databases provide reference data for this compound?
- PubChem (CID: 2919900090) and EPA DSSTox (DTXSID series) include spectral libraries for related phosphate esters. Compare ³¹P NMR (δ ~1–3 ppm for silyl phosphates) and IR (P=O stretch ~1250–1300 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- The silyl group acts as a leaving group, enabling phosphorylation of nucleophiles (e.g., alcohols, amines). For example, tris(trimethylsilyl) phosphate reacts with alkali metal salts to form acid esters, suggesting similar reactivity .
- Kinetic studies: Track reaction progress via in situ ³¹P NMR to identify intermediates (e.g., silyloxyphosphonium ions) .
Q. How does the compound decompose under thermal stress, and what are the byproducts?
- Thermogravimetric analysis (TGA) of di-tert-butyl phosphate shows decomposition at ~150°C, yielding tert-butyl alcohol and phosphoric acid. Silyl groups decompose at higher temperatures (~250°C), releasing hexamethyldisiloxane .
- Byproduct analysis: Use GC-MS to detect volatile fragments (e.g., acetone, isopropenyl ether) .
Q. Can this compound act as a catalyst or ligand in asymmetric synthesis?
- Phosphates with bulky groups (e.g., dinaphtho-dioxaphosphepin derivatives) are chiral ligands in asymmetric aldol reactions. This compound may coordinate metals via the phosphate oxygen, but steric hindrance could limit efficacy .
- Experimental design: Test enantioselectivity in model reactions (e.g., hydroformylation) using CD spectroscopy or chiral HPLC .
Methodological Recommendations
- Synthetic Optimization : Use Schlenk-line techniques to exclude moisture, as silyl phosphates are moisture-sensitive .
- Safety Protocols : Follow hazard codes H315/H319/H335 (skin/eye irritation, respiratory sensitization). Use fume hoods and PPE .
- Data Validation : Cross-reference spectral data with ChemIDplus or Reaxys to resolve contradictions (e.g., conflicting ³¹P shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
